
(E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(quinolin-4-yl)acrylonitrile
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Overview
Description
(E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(quinolin-4-yl)acrylonitrile is a synthetic organic compound that features a thiazole ring, a fluorophenyl group, a quinoline moiety, and an acrylonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(quinolin-4-yl)acrylonitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 4-fluoroaniline, the thiazole ring can be formed through a cyclization reaction with a thiocarbonyl compound under acidic or basic conditions.
Coupling with Quinoline: The thiazole intermediate can then be coupled with a quinoline derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the Acrylonitrile Group: Finally, the acrylonitrile group can be introduced through a Knoevenagel condensation reaction with an appropriate aldehyde or ketone in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(quinolin-4-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its distinctive structure enables researchers to explore new chemical reactions and pathways. The thiazole and quinoline components are known for their reactivity, making them suitable for various synthetic applications. The compound can be utilized in the development of novel materials or as intermediates in the synthesis of dyes and pigments .
Antimicrobial Activity
Research indicates that compounds similar to (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(quinolin-4-yl)acrylonitrile exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives possess antibacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis using methods like the agar well diffusion test . The compound's structure suggests potential interactions with microbial targets, enhancing its efficacy against infections.
Anticancer Potential
The anticancer properties of thiazole-based compounds have been extensively studied. In vitro tests have demonstrated that derivatives can inhibit the growth of various cancer cell lines, including hepatocellular carcinoma (HepG2). For example, certain thiazole derivatives showed promising cytotoxicity against these cell lines, suggesting that this compound may also exhibit similar effects due to its structural characteristics .
Medicinal Chemistry
The medicinal chemistry sector is particularly interested in this compound for its potential therapeutic effects. Compounds with similar structures have been investigated for anti-inflammatory and analgesic activities. The presence of both thiazole and quinoline rings in this compound suggests it could interact with biological targets such as enzymes or receptors involved in disease pathways .
Industrial Applications
In industrial settings, this compound might be utilized in the development of advanced materials with specific properties such as fluorescence or conductivity. Its unique structure allows for potential applications in creating specialty chemicals or materials used in electronics and optics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(quinolin-4-yl)acrylonitrile would depend on its specific application. In a biological context, it might interact with enzymes, receptors, or other molecular targets, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(quinolin-4-yl)acrylonitrile
- (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(quinolin-4-yl)acrylonitrile
- (E)-2-(4-(4-methylphenyl)thiazol-2-yl)-3-(quinolin-4-yl)acrylonitrile
Uniqueness
What sets (E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(quinolin-4-yl)acrylonitrile apart from similar compounds is the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable molecule for research and development.
Biological Activity
(E)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(quinolin-4-yl)acrylonitrile is a synthetic organic compound that features a unique combination of a thiazole ring, a fluorophenyl group, a quinoline moiety, and an acrylonitrile group. This compound has garnered attention in the fields of medicinal chemistry and drug discovery due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The IUPAC name for this compound is (E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-quinolin-4-ylprop-2-enenitrile. Its molecular formula is C21H12FN3S, and it has a molecular weight of 373.40 g/mol. The presence of multiple functional groups suggests diverse reactivity and potential interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. The thiazole and quinoline moieties are known for their roles in anticancer activity, often through modulation of cell signaling pathways or inhibition of key enzymes involved in tumor growth.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines. A study highlighted that thiazole-containing compounds demonstrated IC50 values in the range of 1.61 to 1.98 µg/mL against specific cancer cell lines, suggesting that this compound may exhibit comparable or enhanced efficacy due to its unique structure .
Table 1: Summary of Anticancer Activity
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | Jurkat | 1.61 ± 1.92 |
Compound B | A-431 | 1.98 ± 1.22 |
This compound | TBD | TBD |
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have shown promising antimicrobial activity. Research on similar compounds indicates that they can inhibit the growth of various pathogens, including resistant strains of bacteria. The presence of electron-donating groups enhances their antimicrobial potency .
Table 2: Summary of Antimicrobial Activity
Compound | Pathogen Tested | MIC (µg/mL) |
---|---|---|
Compound X | Staphylococcus aureus | 0.22 |
Compound Y | Escherichia coli | TBD |
This compound | TBD | TBD |
Case Studies
Several studies have explored the biological activities of thiazole and quinoline derivatives:
- Thiazole as Antitumor Agents : A study demonstrated that thiazole derivatives could act as effective inhibitors against cancer cell proliferation, with significant activity observed in both Jurkat and HT29 cell lines .
- Antimicrobial Evaluation : Another investigation focused on the synthesis and evaluation of thiazole-containing compounds against common bacterial pathogens, revealing strong inhibitory effects comparable to standard antibiotics .
Properties
IUPAC Name |
(E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-quinolin-4-ylprop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12FN3S/c22-17-7-5-14(6-8-17)20-13-26-21(25-20)16(12-23)11-15-9-10-24-19-4-2-1-3-18(15)19/h1-11,13H/b16-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCGLIITGPODCH-LFIBNONCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.